molecular formula C8H14O B156460 2,2-Dimethylcyclohexanone CAS No. 1193-47-1

2,2-Dimethylcyclohexanone

Cat. No.: B156460
CAS No.: 1193-47-1
M. Wt: 126.2 g/mol
InChI Key: KNSPBSQWRKKAPI-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanone is a sterically hindered ketone. Mg-TiCl4-catalyzed CH2-transfer reaction of this compound with CH2Cl2 is reported.

Scientific Research Applications

Facile Synthesis of Derivatives

  • Synthesis of Natural Products: 2,6-Dimethylcyclohexanone, a related compound, has been used to synthesize various natural products, highlighting its role as a versatile intermediate in organic synthesis (Utaka et al., 1983).

Enzymatic Reactions and Biological Applications

  • Microbial Transformations: The transformation of 2,6-dimethylcyclohexanone by the fungus Glomerella cingulata into corresponding cyclohexanol, exhibiting stereoselective reduction, demonstrates its potential in biological applications (Miyazawa et al., 1999).
  • Yeast Reduction: Yeast has been used to reduce 2,2-dimethylcyclohexane-1,3-dione, an intermediate related to 2,2-Dimethylcyclohexanone, indicating its significance in bio-organic reactions (Mori & Mori, 2003).

Conformational and Structural Studies

  • Conformational Analysis: Studies on the conformational dynamics of 2,6-dimethylcyclohexanone and its derivatives provide insights into the structural aspects of these molecules, which are crucial in understanding their reactivity and applications (Blackburne et al., 1974).

Applications in Synthesis of Complex Molecules

  • Total Synthesis of Natural Products: The use of this compound derivatives in the total synthesis of complex natural products, like liverwort sesquiterpenes and marine toxins, underscores its importance in the field of medicinal and organic chemistry (Tori et al., 1999), (Mori & Koga, 1992).

Spectroscopic Analysis

  • Rotational Spectrum Analysis: The study of the rotational spectrum of 2,6-dimethylcyclohexanone contributes to our understanding of molecular structures and their behaviors under different physical conditions (Jang et al., 2017).

Safety and Hazards

2,2-Dimethylcyclohexanone is classified as a flammable liquid . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

2,2-Dimethylcyclohexanone is a sterically hindered ketone

Mode of Action

It has been reported that it can undergo a mg-ticl4-catalyzed ch2-transfer reaction with ch2cl2 . This suggests that it can participate in chemical reactions involving the transfer of a methylene group (CH2), which could potentially alter the function of its target molecules.

Biochemical Pathways

Given its ability to participate in ch2-transfer reactions , it may influence pathways involving methylation, a key process in many biological functions including gene expression and protein function.

Pharmacokinetics

Its physical properties such as boiling point (169-170 °c/768 mmhg), melting point (-20 °c), and density (0912 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and distribution within the body.

Result of Action

Its ability to participate in ch2-transfer reactions suggests that it could potentially alter the structure and function of its target molecules .

Properties

IUPAC Name

2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPBSQWRKKAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870859
Record name 2,2-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
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CAS No.

1193-47-1, 1333-44-4
Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

A suspension of potassium hydride (5.5 mmol) and 2-methylcyclohexanone (5 mmol) in dry tetrahydrofuran (10 ml) is stirred for 30 mins at room temperature. Triethylborane (6.25 mmol) is slowly added dropwise and the mixture is stirred for 16 hours at room temperature. After addition of methyl iodide stirring is continued for another 8 hours, the reaction is then quenched with saturated aqueous ammonium chloride solution and twice extracted with diethyl ether. The combined organic phases are dried over sodium sulphate and concentrated to dryness in a vacuum and produce the title compound, which can be reacted without [without] purification (JACS 1985, 107, 19, 5391-5396).
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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